molecular formula C12H19NO3 B8086918 (3R,7AR)-3-Tert-butyl-7A-ethenyl-5-hydroxy-hexahydropyrrolo[1,2-C][1,3]oxazol-1-one

(3R,7AR)-3-Tert-butyl-7A-ethenyl-5-hydroxy-hexahydropyrrolo[1,2-C][1,3]oxazol-1-one

Cat. No.: B8086918
M. Wt: 225.28 g/mol
InChI Key: OSMNXSOTZQLTFX-IBMSWFNTSA-N
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Description

This compound belongs to the tetrahydropyrrolo-oxazolone class, characterized by a fused bicyclic structure combining pyrrolidine and oxazolone moieties. Key features include:

  • Stereochemistry: The (3R,7aR) configuration dictates its three-dimensional conformation, influencing molecular interactions.
  • The 5-hydroxy group contributes to hydrogen-bonding capacity, affecting solubility and target binding.

Properties

IUPAC Name

(3R,7aR)-3-tert-butyl-7a-ethenyl-5-hydroxy-3,5,6,7-tetrahydropyrrolo[1,2-c][1,3]oxazol-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-5-12-7-6-8(14)13(12)9(11(2,3)4)16-10(12)15/h5,8-9,14H,1,6-7H2,2-4H3/t8?,9-,12+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSMNXSOTZQLTFX-IBMSWFNTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1N2C(CCC2(C(=O)O1)C=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H]1N2C(CC[C@]2(C(=O)O1)C=C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3R,7AR)-3-Tert-butyl-7A-ethenyl-5-hydroxy-hexahydropyrrolo[1,2-C][1,3]oxazol-1-one (CAS No. 1214741-21-5) is a heterocyclic compound with potential biological activities that warrant detailed investigation. This article reviews its chemical properties, biological activities, and relevant research findings.

The molecular formula of the compound is C₁₂H₁₉N₁O₃, with a molecular weight of 225.29 g/mol. The compound features a unique structure characterized by a hexahydropyrrolo[1,2-C][1,3]oxazole backbone with a tert-butyl group and a vinyl substituent. Its structure can be represented as follows:

SMILES C=C[C@@]12CCC(=O)N1[C@@H](C(C)(C)C)OC2O\text{SMILES }C=C[C@@]12CCC(=O)N1[C@@H](C(C)(C)C)OC2O

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Microorganism MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of this compound. In cellular models, it was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential application in treating inflammatory diseases.

Neuroprotective Activity

Another area of interest is the neuroprotective effects of this compound. Studies involving neuronal cell lines have shown that the compound can protect against oxidative stress-induced apoptosis. The mechanism appears to involve the modulation of antioxidant enzyme activities and reduction of reactive oxygen species (ROS) levels.

Case Study 1: Antimicrobial Efficacy

In a controlled study involving various bacterial strains, this compound was tested for its antimicrobial properties. The results indicated that it significantly inhibited bacterial growth compared to standard antibiotics.

Case Study 2: Inflammation Model

Utilizing an LPS-induced inflammation model in mice, researchers administered varying doses of the compound. The results demonstrated a dose-dependent reduction in inflammatory markers and histological improvements in tissue samples.

Scientific Research Applications

Pharmaceutical Applications

  • Antiviral Activity : Research indicates that compounds similar to (3R,7AR)-3-tert-butyl derivatives exhibit antiviral properties by targeting Toll-like receptors (TLRs), particularly TLR7/8. These receptors play a crucial role in the immune response against viral infections. The application of this compound as a TLR7/8 antagonist could provide therapeutic avenues for treating immune disorders and viral infections .
  • Inflammatory Disorders : The compound's ability to modulate immune responses positions it as a candidate for treating inflammatory diseases. By inhibiting specific pathways involved in inflammation, it may help manage conditions such as systemic lupus erythematosus and colitis ulcerative .

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety of (3R,7AR)-3-tert-butyl derivatives in food contact materials. The European Food Safety Authority (EFSA) concluded that the migration levels of these compounds from food contact materials are within safe limits for consumer exposure . This finding supports their potential use in food packaging applications.

Immune Modulation

A study explored the effects of (3R,7AR)-3-tert-butyl-7A-ethenyl compounds on immune cell activation. Results demonstrated enhanced activation of dendritic cells through TLR pathways, suggesting potential applications in vaccine adjuvants or immunotherapy .

Food Safety Evaluation

In another case, the compound was evaluated for its stability and migration properties in food contact materials. The findings indicated that under specified conditions, the compound does not pose significant health risks, thereby supporting its use in food-related applications .

Potential Future Applications

Given its biological activity and safety profile, (3R,7AR)-3-tert-butyl-7A-ethenyl-5-hydroxy-hexahydropyrrolo[1,2-C][1,3]oxazol-1-one may have future applications in:

  • Pharmaceutical formulations targeting chronic inflammatory diseases.
  • Food technology as a stabilizer or preservative due to its safety profile.
  • Biotechnology for developing novel therapeutic agents that modulate immune responses.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight logP Key Substituents Stereochemistry
(3R,7aR)-3-Tert-butyl-7A-ethenyl-5-hydroxy-hexahydropyrrolo[1,2-C][1,3]oxazol-1-one C₁₃H₂₀N₂O₃ 252.31 (calc.) ~2.5* tert-butyl, ethenyl, 5-hydroxy (3R,7aR)
(3S,7aR)-3-Phenyltetrahydro-5H-pyrrolo[1,2-c][1,3]oxazol-5-one C₁₂H₁₃NO₂ 203.24 1.64 Phenyl (3S,7aR)
(3aS,6aS)-tert-Butyl 5-(1H-benzo[d][1,2,3]triazole-5-carbonyl) hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate C₂₂H₂₈N₆O₃ 424.50 N/A Benzo-triazole, tert-butyl (3aS,6aS)
(7R,7aS)-7-Ethyl-3,3-dimethyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one C₁₀H₁₇NO₂ 183.25 N/A Ethyl, dimethyl (7R,7aS)

Notes:

  • Hydroxy Group: Unique to the target compound, the 5-hydroxy moiety improves hydrogen-bonding capacity, which may enhance target affinity or metabolic susceptibility compared to non-hydroxylated analogs.

Preparation Methods

Cyclocondensation of Amino Alcohols with Keto Acids

Reacting 3-(4-chlorobenzoyl)propionic acid with amino alcohols like 2-aminoethanol or 3-aminopropanol under acidic conditions forms the hexahydropyrrolo[2,1-b]oxazolidinone scaffold. For example:

3-Aroylpropionic acid+2-AminoethanolH+Pyrrolo[2,1-b]oxazolidinone\text{3-Aroylpropionic acid} + \text{2-Aminoethanol} \xrightarrow{\text{H}^+} \text{Pyrrolo[2,1-b]oxazolidinone}

This method leverages intramolecular nucleophilic attack by the alcohol oxygen on the activated carbonyl, followed by dehydration.

Multicomponent Domino Cyclization

Ethyl trifluoropyruvate reacts with amino alcohols (e.g., 2-aminoethanol) and ketones (e.g., acetone) in tetrahydrofuran (THF) to form tetrahydropyrrolo[2,1-b]oxazol-5-ones. The domino mechanism involves:

  • Imine Formation : Condensation of the amino alcohol with the ketone.

  • Mannich Reaction : Nucleophilic addition of ethyl trifluoropyruvate.

  • Cyclization : Intramolecular lactamization to form the bicyclic structure.

Table 1: Core Formation Methods Comparison

MethodReagentsSolventYield (%)Reference
Cyclocondensation3-Aroylpropionic acid, amino alcohol1,4-Dioxane50–65
Multicomponent CyclizationEthyl trifluoropyruvate, amino alcohol, ketoneTHF70–85

Stereochemical Control at 3R and 7aR Positions

Asymmetric Catalysis

Chiral catalysts such as Jacobsen’s thiourea catalysts enable enantioselective cyclization, achieving >90% enantiomeric excess (ee) for the 3R configuration.

Diastereoselective Ring Closure

Ring strain in transition states during cyclization favors the 7aR configuration. For example, THF solvent promotes axial attack, leading to the desired cis-fused bicyclic system.

Table 2: Stereochemical Outcomes

Method3R ee (%)7aR Diastereoselectivity (%)Reference
Asymmetric Catalysis9285
Ring-Strain ControlN/A78

Hydroxylation at the 5-Position

Late-Stage Oxidation

The 5-hydroxy group is introduced via oxidation of a prochiral carbon using meta-chloroperbenzoic acid (mCPBA) or enzymatic methods:

PyrrolooxazolemCPBA5-Hydroxy Derivative\text{Pyrrolooxazole} \xrightarrow{\text{mCPBA}} \text{5-Hydroxy Derivative}

Enzymatic oxidation with cytochrome P450 monooxygenases provides higher regioselectivity.

Direct Hydroxylation During Cyclization

In multicomponent reactions, the hydroxyl group arises from the amino alcohol precursor (e.g., 2-aminoethanol), eliminating the need for post-cyclization modifications.

Industrial-Scale Optimization

Solvent and Catalyst Recycling

  • Solvent Choice : Switching from THF to cyclopentyl methyl ether (CPME) improves yield (85% → 91%) and facilitates recycling.

  • Heterogeneous Catalysis : Immobilized Pd nanoparticles reduce catalyst loading from 5 mol% to 0.5 mol% in Heck reactions.

Crystallization-Induced Diastereomer Resolution

Recrystallization from hexane/ethyl acetate mixtures enriches the 7aR diastereomer from 78% to >99% purity.

Green Chemistry Approaches

Microwave-Assisted Synthesis

Microwave irradiation (350 W, 65°C) reduces reaction times from 24 hours to 8 minutes for cyclization steps, achieving 88% yield.

Ultrasound-Promoted Reactions

Ultrasound (40 kHz) enhances mass transfer in Grignard additions, improving vinyl group incorporation efficiency by 30%.

Table 3: Green Method Performance

TechniqueYield (%)Time ReductionEnergy Savings
Microwave8895%70%
Ultrasound8250%40%

Analytical Validation

Structural Confirmation

  • X-Ray Crystallography : Resolves absolute configurations (3R,7aR) with <0.01 Å positional uncertainty.

  • NMR Spectroscopy : 1^1H NMR (500 MHz, CDCl₃) shows characteristic signals at δ 4.25 (dd, J = 6.5 Hz, 1H, C5-H) and δ 5.70 (m, 2H, vinyl-H).

Purity Assessment

High-performance liquid chromatography (HPLC) with chiral columns confirms >99% chemical and enantiomeric purity .

Q & A

Q. Table 1: Comparison of Synthetic Approaches

MethodYield (%)Purity (HPLC)Key ConditionsReference
Asymmetric Catalysis65>98%Pd(OAc)₂, chiral ligand
Stepwise Cyclization4592%DCM, −10°C, 12 h

Basic Question: How should researchers characterize this compound’s structure and stereochemistry?

Methodological Answer:

  • Spectroscopic Techniques:
    • NMR: 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions. NOESY for stereochemical assignments (e.g., tert-butyl and ethenyl spatial proximity) .
    • X-ray Crystallography: Resolve absolute configuration, as demonstrated for similar pyrrolo-oxazolones with monoclinic (P2₁) crystal systems (e.g., a = 7.82 Å, β = 96.6°) .
  • Chromatography: HPLC with chiral columns to verify enantiomeric excess (>98% purity threshold for pharmacological studies) .

Advanced Question: How to resolve contradictions between spectroscopic data and computational modeling results?

Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., conformational flexibility) or solvent interactions.

  • Stepwise Validation:
    • Dynamic NMR: Probe temperature-dependent shifts to identify rotamers .
    • DFT Calculations: Compare optimized geometries (B3LYP/6-31G*) with experimental data. Adjust solvation models (e.g., PCM for polar solvents) .
    • Crystallographic Cross-Check: Use X-ray data as a definitive reference for static configurations .

Example: A 2022 study resolved conflicting NOESY signals for a similar compound by correlating DFT-predicted dihedral angles with crystallographic data .

Advanced Question: How to design experiments to study its reactivity under varying pH and oxidative conditions?

Methodological Answer:

  • pH Stability Assays:
    • Buffer Systems: Phosphate (pH 2–8) and carbonate (pH 9–12). Monitor degradation via LC-MS at 25°C/37°C .
    • Key Observations: Hydrolysis of the oxazolone ring at pH < 3 or >10 .
  • Oxidative Stress Tests:
    • Use H₂O₂ or Fenton’s reagent (Fe²⁺/H₂O₂) to simulate radical-mediated degradation. Track byproducts with high-resolution mass spectrometry .

Q. Table 2: Degradation Kinetics at pH 7.4 (37°C)

ConditionHalf-Life (h)Major Degradant
Aqueous Buffer48Ring-opened amide
5% H₂O₂6Oxidized ethenyl group

Safety Question: What protocols mitigate risks during handling and storage?

Methodological Answer:

  • Hazard Mitigation:
    • Storage: −20°C in amber vials under argon; desiccants to prevent hygroscopic degradation .
    • PPE: Nitrile gloves, lab coat, and fume hood for weighing (particle inhalation risk; acute toxicity Category 4) .
  • Spill Management:
    • Neutralize with inert adsorbents (e.g., vermiculite); avoid aqueous washes to prevent exothermic reactions .

Advanced Question: How to assess its potential as a pharmacophore in drug discovery?

Methodological Answer:

  • In Silico Screening:
    • Docking studies (AutoDock Vina) against target proteins (e.g., histamine receptors) using the oxazolone ring as a hydrogen-bond acceptor .
  • In Vitro Assays:
    • Enzyme Inhibition: IC₅₀ determination via fluorogenic substrates.
    • Cytotoxicity: MTT assays on HEK-293 cells; EC₅₀ < 10 μM suggests therapeutic potential .

Q. Table 3: Preliminary Bioactivity Data

TargetIC₅₀ (μM)Selectivity Index
Histamine H₃ Receptor0.4512.3
Serotonin 5-HT₂A1.24.8

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